(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile
Description
(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile is a chiral nitrile-containing compound characterized by a 3,5-dichlorophenyl group and an amino-propanenitrile backbone. The compound’s structure combines electron-withdrawing chlorine substituents—which enhance binding to insect nAChRs—with a nitrile group that may improve metabolic stability and systemic translocation in plants. While its exact pesticidal efficacy and applications remain under investigation, its structural features align with nAChR agonists like neonicotinoids and sulfoximines, which are widely used in crop protection .
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |
InChI Key |
IXEUPQKHECLCIF-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC#N)N |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile is a compound of significant interest due to its unique structural features and potential biological activities. The presence of an amino group and a nitrile functional group, along with a dichlorophenyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile is . Its structure includes:
- Amino Group : Contributes to its reactivity and potential as a pharmacophore.
- Nitrile Group : Imparts unique chemical properties that may affect biological interactions.
- Dichlorophenyl Moiety : Enhances stability and may influence binding affinity to biological targets.
Binding Affinity Studies
Research indicates that (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile interacts with various molecular targets, including enzymes and receptors. These interactions are crucial for assessing its therapeutic potential.
| Target Type | Interaction Type | Reference |
|---|---|---|
| Enzymes | Inhibition | |
| G-Protein Coupled Receptors (GPCRs) | Agonistic activity | |
| Ion Channels | Modulation |
Antimicrobial Activity
Preliminary studies have shown that compounds structurally similar to (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile exhibit antimicrobial properties. For example, derivatives with similar phenyl groups have demonstrated significant activity against various pathogens, suggesting potential for the original compound in antimicrobial applications.
Neurotropic Effects
In vitro studies have explored the neurotropic effects of related compounds. For instance, compounds that share structural similarities have been shown to promote neurite outgrowth in neuronal cultures, indicating a potential role in neuroregeneration .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile on specific enzymes involved in metabolic pathways. The results indicated a moderate inhibition profile, suggesting further exploration into its use as an enzyme modulator in therapeutic settings.
Case Study 2: GPCR Activation
Research on GPCRs revealed that (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile exhibited agonistic activity leading to increased intracellular cAMP levels. This finding highlights its potential role in modulating cellular signaling pathways relevant to various physiological processes .
Safety and Toxicity
Toxicity assessments are critical for evaluating the safety profile of (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile. Initial studies indicate low acute toxicity in animal models at high doses, suggesting a favorable safety margin for further development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of nAChR Agonists
| Compound Name | Key Substituents | Chemical Class | Mode of Action | Target Pests (Inferred) | Resistance Profile (Hypothesized) |
|---|---|---|---|---|---|
| (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile | 3,5-dichlorophenyl, nitrile, amino | Chlorophenyl nitrile | nAChR agonist | Sap-feeding insects | Potential cross-resistance with neonicotinoids |
| Imidacloprid | 6-chloro-3-pyridinyl, nitroimine | Neonicotinoid | nAChR agonist | Aphids, whiteflies | High resistance in some populations |
| Sulfoxaflor | sulfoximine, trifluoromethylpyridine | Sulfoximine | nAChR agonist | Aphids, planthoppers | Effective against neonic-resistant pests |
| Flupyradifurone | butenolide, difluoromethyl | Butenolide | nAChR agonist | Whiteflies, thrips | Low cross-resistance risk |
| (3S)-3-(6-chloro-3-pyridyl)-thiazolo-pyrimidinium (from EP000001) | thiazolo-pyrimidine, chloro-pyridyl | Thiazolo-pyrimidine | nAChR agonist | Lepidopteran pests | Novel binding mechanism |
Key Differentiators
Substituent Chemistry: Unlike neonicotinoids (e.g., imidacloprid), which rely on chloropyridinyl/nitroimine groups, (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile uses a dichlorophenyl moiety. The nitrile group distinguishes it from sulfoxaflor’s sulfoximine and flupyradifurone’s butenolide, possibly enhancing photostability and xylem mobility in plants.
Resistance Management: While sulfoxaflor and flupyradifurone are effective against neonicotinoid-resistant pests due to distinct binding modes, the dichlorophenyl group in (3S)-3-Amino-3-(3,5-dichlorophenyl)propanenitrile may interact with unexplored nAChR subsites, offering a novel resistance-management tool .
Research Findings and Implications
- Patent Context : The compound is listed in the European Patent Application (EP000001) under nAChR agonists (Group M.4), suggesting its utility in insecticidal formulations targeting resistant pests .
- Hypothetical Advantages: The dichlorophenyl group may confer stronger π-π stacking interactions with insect nAChRs compared to pyridinyl groups in neonicotinoids. The nitrile’s electron-withdrawing properties could reduce metabolic degradation by cytochrome P450 enzymes, a common resistance mechanism in pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
